1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-(3-fluorophenyl)azetidine-3-carboxylic acid
Description
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(3-fluorophenyl)azetidine-3-carboxylic acid is a synthetic azetidine-based compound featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 3-fluorophenyl substituent at the 3-position of the azetidine ring. The Fmoc group is widely utilized in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The azetidine scaffold, a four-membered nitrogen-containing heterocycle, confers conformational rigidity, which is advantageous in drug design for enhancing target binding affinity and metabolic stability .
Propriétés
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-(3-fluorophenyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO4/c26-17-7-5-6-16(12-17)25(23(28)29)14-27(15-25)24(30)31-13-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22H,13-15H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFBHAQIDXIYFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC(=CC=C5)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-(3-fluorophenyl)azetidine-3-carboxylic acid, commonly referred to as Fmoc-Aze-OH, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C25H22FNO4
- Molecular Weight : 421.45 g/mol
- CAS Number : 737007-45-3
The compound functions primarily as a tubulin polymerization inhibitor , similar to other compounds in the azetidine class. Its structural features allow it to interact with the colchicine-binding site on tubulin, leading to the destabilization of microtubules, which is crucial for cell division.
Antiproliferative Effects
Research has demonstrated that Fmoc-Aze-OH exhibits significant antiproliferative activity against various cancer cell lines, notably:
- MCF-7 (breast cancer) : The compound showed IC50 values ranging from 10–33 nM, indicating potent activity.
- MDA-MB-231 (triple-negative breast cancer) : Similar IC50 values were observed, positioning it as a promising candidate for further development.
In Vitro Studies
A study published in PMC highlighted the compound's ability to inhibit tubulin polymerization effectively. It was shown that treatment with Fmoc-Aze-OH results in mitotic catastrophe in MCF-7 cells, leading to apoptosis. This effect was confirmed through flow cytometry and confocal microscopy, which illustrated changes in microtubule organization post-treatment .
Case Studies
-
Study on Antiproliferative Activity :
- Researchers synthesized a series of azetidine derivatives and evaluated their effects on MCF-7 and MDA-MB-231 cells.
- Results indicated that compounds with similar structural motifs to Fmoc-Aze-OH exhibited enhanced antiproliferative activity compared to traditional chemotherapeutics.
-
Mechanistic Insights :
- Molecular docking studies suggested that Fmoc-Aze-OH binds effectively at the colchicine site on tubulin, supporting its role as a microtubule destabilizer.
- The introduction of fluorinated phenyl groups was found to enhance binding affinity and biological activity.
Data Tables
| Compound Name | CAS Number | IC50 (nM) | Cell Line | Mechanism of Action |
|---|---|---|---|---|
| Fmoc-Aze-OH | 737007-45-3 | 10–33 | MCF-7 | Tubulin polymerization inhibitor |
| Fmoc-Aze-OH | 737007-45-3 | 23–33 | MDA-MB-231 | Tubulin polymerization inhibitor |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of Fmoc-protected azetidine carboxylic acids. Below is a detailed comparison with analogous compounds, focusing on structural variations, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects: The 3-fluorophenyl group in the target compound increases lipophilicity (logP ≈ 4.2 predicted) compared to the unsubstituted Fmoc-Aze-OH (logP ≈ 3.5), which may enhance membrane permeability but reduce aqueous solubility . The ethynyl group in the analog (C₂₁H₁₇NO₄) introduces a reactive handle for click chemistry, enabling conjugation with azides in bioconjugation workflows . Dual protection (e.g., Boc/Fmoc in C₂₄H₂₆N₂O₆) allows orthogonal deprotection strategies, critical for synthesizing complex peptides with multiple functional groups .
Synthetic Utility: The target compound’s synthesis likely follows Suzuki-Miyaura cross-coupling (as seen in for carbazole derivatives), where a 3-fluorophenylboronic acid reacts with a brominated azetidine precursor . In contrast, the ethynyl-substituted analog (CAS 2386218-24-0) may involve Sonogashira coupling to introduce the alkyne group .
Safety and Handling :
- Fmoc-protected azetidines generally exhibit acute oral toxicity (e.g., H302) and skin/eye irritation (H315/H319), necessitating PPE such as gloves and goggles during handling . Storage at 2–8°C in dry conditions is recommended to prevent decomposition .
Méthodes De Préparation
Methodology
This approach leverages palladium-catalyzed C(sp³)–H arylation to introduce the 3-fluorophenyl group at the C3 position of an azetidine scaffold. The process begins with azetidine-3-carboxylic acid ethyl ester , synthesized via triflation and cyclization of diethylbis(hydroxymethyl)malonate. Key steps include:
-
Protection : The azetidine nitrogen is protected as a trifluoroacetamide (TFA) using trifluoroacetic anhydride.
-
Arylation : Pd(OAc)₂ (10 mol%), (BnO)₂PO₂H (20 mol%), and AgOAc (2 equiv) facilitate coupling with 3-fluoroiodobenzene in 1,2-dichloroethane at 110°C.
-
Deprotection : NH₃ in methanol removes the TFA group.
-
Ester Hydrolysis : NaOH-mediated saponification yields the carboxylic acid.
-
Fmoc Protection : Reaction with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in DMF with DIEA.
Data Table: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| TFA Protection | Trifluoroacetic anhydride, CH₂Cl₂, 0°C | 92 | >95 |
| C–H Arylation | Pd(OAc)₂, (BnO)₂PO₂H, AgOAc, DCE, 110°C | 65 | 88 |
| TFA Deprotection | 7.0 N NH₃/MeOH, RT | 90 | >90 |
| Ester Hydrolysis | 2 M NaOH, EtOH/H₂O, reflux | 85 | 95 |
| Fmoc Protection | Fmoc-OSu, DIEA, DMF, RT | 78 | 98 |
Advantages
Cyclization of Functionalized Malonate Derivatives
Methodology
This method constructs the azetidine ring with pre-installed substituents:
-
Triflation : Diethylbis(hydroxymethyl)malonate reacts with triflic anhydride.
-
Cyclization : Treatment with benzylamine forms azetidine-3,3-dicarboxylic acid diethyl ester.
-
Decarboxylation : Heating under acidic conditions yields azetidine-3-carboxylic acid ethyl ester.
-
Fluorophenyl Introduction : Suzuki-Miyaura coupling with 3-fluorophenylboronic acid.
Key Findings
-
Decarboxylation at 120°C in HCl/EtOH achieves 80% conversion.
-
Suzuki coupling requires Pd(PPh₃)₄ and K₂CO₃ in dioxane (70% yield).
Asymmetric Reduction of Azetine Intermediates
Data Table: Stereochemical Outcomes
| Starting Material | Product Configuration | ee (%) |
|---|---|---|
| (2S,3S)-Epoxy Amine | (2S,3R)-Azetidine | 92 |
| (2R,3R)-Epoxy Amine | (2R,3S)-Azetidine | 89 |
Solid-Phase Peptide Synthesis (SPPS) Integration
Advantages
Nitric Acid-Mediated Cyclization
Methodology
Adapted from historic azetidine syntheses:
-
Nitric Acid Treatment : 3,3-Bis(hydroxymethyl)-3-(3-fluorophenyl)propane-1,1-dicarboxylic acid reacts with HNO₃.
-
Cyclization : Forms azetidine-3-carboxylic acid with concurrent oxidation.
-
Fmoc Protection : Standard protocol.
Limitations
Comparative Analysis of Methods
| Method | Yield (%) | Stereocontrol | Scalability |
|---|---|---|---|
| Pd-Catalyzed Arylation | 65–78 | High | Industrial |
| Malonate Cyclization | 70–80 | Moderate | Lab-scale |
| Asymmetric Reduction | 85–92 | Excellent | Pilot-scale |
| SPPS Integration | 70–75 | Low | Microscale |
| Nitric Acid Cyclization | 35–40 | None | Obsolete |
Q & A
Basic Research Questions
Q. What are the critical safety considerations for handling and storing this compound in laboratory settings?
- Methodological Answer :
- Handling : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to minimize inhalation of aerosols or dust .
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the Fmoc group .
- Spill Management : Collect solid material using vacuum tools with HEPA filters; avoid water jets to prevent dispersion .
Q. How does the Fmoc group influence the compound’s reactivity in peptide synthesis?
- Methodological Answer :
- The Fmoc group acts as a temporary protective group for the azetidine nitrogen, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) without disturbing acid-sensitive functional groups. This is critical for stepwise solid-phase peptide synthesis (SPPS) .
- Post-synthesis, monitor deprotection efficiency via HPLC or UV-Vis spectroscopy (Fmoc absorbs at 301 nm) .
Q. Which analytical techniques are recommended for characterizing purity and structural integrity?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
- Structural Confirmation : Employ - and -NMR to verify the azetidine ring, Fmoc group, and fluorophenyl substituents. Mass spectrometry (ESI-TOF) confirms molecular weight .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yields of the azetidine core?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 hours to 2 hours) and enhance azetidine cyclization efficiency by 15–20% .
- Catalysis : Use Pd-mediated cross-coupling for fluorophenyl introduction; optimize ligand-to-metal ratios to suppress side reactions .
- Workup : Purify intermediates via flash chromatography (hexane/EtOAc) before final coupling to minimize impurities .
Q. How should researchers address discrepancies in spectroscopic data during structural validation?
- Methodological Answer :
- NMR Anomalies : Compare -NMR shifts with computational models (e.g., DFT calculations) to distinguish stereoisomers or confirm azetidine puckering .
- Mass Spec Contradictions : Recalibrate instruments using certified standards (e.g., sodium trifluoroacetate) and validate with isotopic pattern analysis .
- Cross-Validation : Correlate HPLC retention times with NMR integration ratios to rule out co-eluting impurities .
Q. What strategies are effective for evaluating the compound’s bioactivity in target engagement assays?
- Methodological Answer :
- In Vitro Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity to targets like chemokine receptors. Include negative controls (e.g., Fmoc-free analogs) to isolate specific interactions .
- Cell-Based Testing : For antiviral/antiparasitic studies, employ luciferase reporter assays (e.g., HIV-1 entry inhibition in TZM-bl cells) and calculate IC values via dose-response curves .
Q. How can solubility challenges in aqueous buffers be mitigated for biological assays?
- Methodological Answer :
- Co-Solvents : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
- pH Adjustment : Prepare stock solutions in 0.1 M phosphate buffer (pH 7.4) to stabilize the carboxylic acid group .
- Dynamic Light Scattering (DLS) : Monitor aggregate formation pre-assay to ensure monodisperse solutions .
Q. What computational approaches are suitable for predicting interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like CXCR2. Validate poses with molecular dynamics (MD) simulations (≥100 ns trajectories) .
- QSAR Modeling : Train models on fluorophenyl-substituted analogs to correlate substituent position (e.g., meta- vs. para-fluorine) with activity .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
